Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate
Overview
Description
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C15H21NO7. It is a derivative of benzeneacetic acid and is characterized by the presence of three ethoxy groups and a nitro group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate typically involves the esterification of 3,4,5-triethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3,4,5-triethoxy-2-aminophenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4,5-triethoxy-2-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy groups may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl (3,4,5-trimethoxy-2-nitrophenyl)acetate: Similar structure but with methoxy groups instead of ethoxy groups.
Ethyl (3,4,5-triethoxy-2-nitrophenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of the nitro group and the ethoxy groups provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
methyl 2-(3,4,5-triethoxy-2-nitrophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-5-21-11-8-10(9-12(17)20-4)13(16(18)19)15(23-7-3)14(11)22-6-2/h8H,5-7,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEJDAWLBLDSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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